molecular formula C15H12BrClO B1522354 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one CAS No. 898761-34-7

3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Cat. No. B1522354
CAS RN: 898761-34-7
M. Wt: 323.61 g/mol
InChI Key: OJFLWIBVHSFHAX-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one, also known as 4-Bromo-4-chloro-1-phenyl-1-propanone, is a synthetic compound that has been used in various scientific research applications. It has been used as a reagent for the synthesis of a variety of compounds, and has been studied for its potential biochemical and physiological effects.

Scientific Research Applications

Optical and Semiconductor Applications

The compound and its related chalcone derivatives exhibit significant optical properties, including linear, second, and third-order nonlinear optical (NLO) activities. These properties make them suitable for use in semiconductor devices and organic electronics. For instance, a study demonstrated that these compounds could serve as electron transport materials and potentially function as n-type materials in organic semiconductor devices due to their larger electron transfer integral values compared to hole ones (Shkir et al., 2019).

Crystal Structure and Molecular Analysis

Another area of application involves the synthesis, characterization, and crystal structure analysis of related compounds. For example, the synthesis and crystallographic study of alkyl-substituted N,4-diphenyl thiazole-2-amine derivatives have provided insights into their structural and intermolecular interactions, which are crucial for the development of materials with specific chemical and physical properties (Nadaf et al., 2019).

Antimicrobial and Antifungal Activities

Certain derivatives have been evaluated for their in vitro activity against a range of yeasts and molds, showing promise as novel antifungal agents. These compounds displayed broad-spectrum activity, particularly against Aspergillus spp. and fluconazole-resistant yeast isolates, highlighting their potential as novel antifungal therapeutics (Buchta et al., 2004).

Anti-inflammatory and Gastroprotective Effects

Research into the biological activities of chalcone derivatives has shown that some possess anti-inflammatory and gastroprotective effects. This suggests potential therapeutic applications in treating inflammation and gastric ulcers, further highlighting the diverse biological activities of these compounds (Okunrobo et al., 2006).

Synthesis and Chemical Reactivity

The versatility of these compounds extends to their use in synthetic chemistry as intermediates or building blocks for further chemical transformations. Studies have explored their synthesis, reactivity, and the development of methodologies for selective bromination, which is essential for creating a variety of functional materials (Shirinian et al., 2012).

properties

IUPAC Name

3-(4-bromophenyl)-1-(4-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-2,4-9H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFLWIBVHSFHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901229420
Record name 1-Propanone, 3-(4-bromophenyl)-1-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898761-34-7
Record name 1-Propanone, 3-(4-bromophenyl)-1-(4-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(4-bromophenyl)-1-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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